![molecular formula C18H30N6O4S B13999055 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid CAS No. 50508-09-3](/img/structure/B13999055.png)
3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring or the triazine ring .
Wissenschaftliche Forschungsanwendungen
3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins or nucleic acids, potentially inhibiting their function. The phenyl group and propanamide moiety may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide: Shares a similar triazine and phenyl structure but differs in the substituents on the propanamide moiety.
3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid hydrochloride: Contains a triazine ring and a phenyl group but has a carboxylic acid group instead of a propanamide moiety.
Uniqueness
3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
50508-09-3 |
|---|---|
Molekularformel |
C18H30N6O4S |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid |
InChI |
InChI=1S/C16H24N6O.C2H6O3S/c1-16(2)20-14(17)19-15(18)22(16)12-8-5-11(6-9-12)7-10-13(23)21(3)4;1-2-6(3,4)5/h5-6,8-9H,7,10H2,1-4H3,(H4,17,18,19,20);2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
IRWDEHQDVFZNCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC(=O)N(C)C)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)

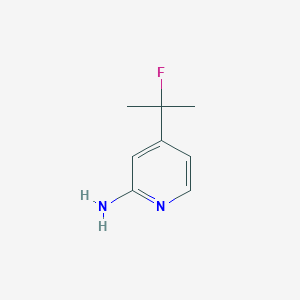
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
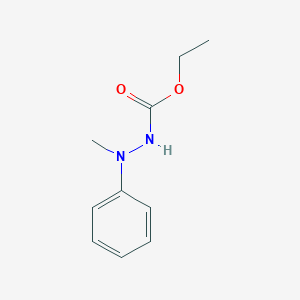
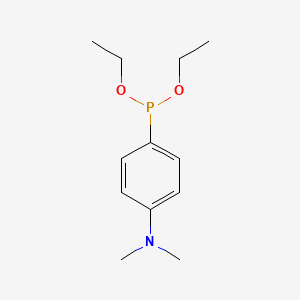
![3-Amino-N-(2-{4-[(3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B13999005.png)
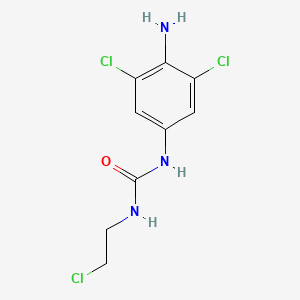
![3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one](/img/structure/B13999020.png)
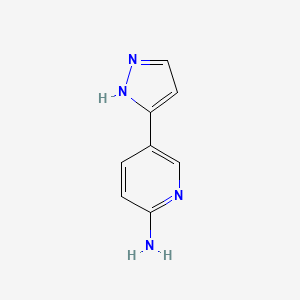

![5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999048.png)
